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Compound of Interest

Compound Name: Barnidipine-d5

Cat. No.: B12371404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Barnidipine-d5, an isotopically labeled internal standard crucial for the quantitative analysis

of the antihypertensive drug Barnidipine. The inclusion of five deuterium atoms on the benzyl

moiety ensures its utility in mass spectrometry-based bioanalytical assays, providing a distinct

mass shift without significantly altering its chemical properties.

Physicochemical Properties
Barnidipine-d5 hydrochloride is the deuterated analog of Barnidipine HCl.[1][2] The deuterium

labeling is specifically on the phenyl group of the benzyl substituent.[3] This stable isotope-

labeled compound is primarily intended for use as an internal standard in quantitative analyses

by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS),

or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
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Property Value Reference

Chemical Name

3-methyl 5-((S)-1-((phenyl-

d5)methyl)pyrrolidin-3-yl)

(S)-2,6-dimethyl-4-(3-

nitrophenyl)-1,4-

dihydropyridine-3,5-

dicarboxylate hydrochloride

[2]

Synonyms
Mepirodipine-d5 HCl, YM-

09730-5-d5 HCl

Chemical Formula C₂₇H₂₅D₅ClN₃O₆

Molecular Weight 533.03 g/mol

Deuterium Incorporation ≥99% deuterated forms (d₁-d₅)

Primary Use
Internal standard for

quantification of Barnidipine

Synthesis of Barnidipine-d5
The synthesis of Barnidipine-d5 follows a pathway analogous to the established Hantzsch

dihydropyridine synthesis used for Barnidipine and its related impurities. The key difference is

the use of a deuterated starting material to introduce the phenyl-d5-methyl group. The following

protocol is a representative synthetic route.

Experimental Protocol: Synthesis
Step 1: Synthesis of (S)-1-(benzyl-d5)-3-hydroxypyrrolidine (S)-3-hydroxypyrrolidine is reacted

with benzyl-d5 bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate)

in a polar aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature

for 12-18 hours. After completion, the solvent is removed under reduced pressure, and the

residue is purified by column chromatography to yield (S)-1-(benzyl-d5)-3-hydroxypyrrolidine.

Step 2: Synthesis of (S)-3-acetoacetoxy-1-(benzyl-d5)pyrrolidine The product from Step 1,

(S)-1-(benzyl-d5)-3-hydroxypyrrolidine, is dissolved in an aprotic solvent such as

dichloromethane. The solution is cooled to 0°C, and diketene is added dropwise. The reaction
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is allowed to warm to room temperature and stirred for 4-6 hours. The solvent is then

evaporated to yield the crude acetoacetate ester, which can be used in the next step without

further purification.

Step 3: Hantzsch Condensation to form Barnidipine-d5 A mixture of (S)-3-acetoacetoxy-1-

(benzyl-d5)pyrrolidine (from Step 2), 3-nitrobenzaldehyde, and methyl 3-aminocrotonate is

dissolved in a suitable solvent like isopropanol. The mixture is heated to reflux for 8-12 hours.

Upon cooling, the crude Barnidipine-d5 precipitates. The solid is collected by filtration, washed

with cold isopropanol, and dried.

Step 4: Purification and Salt Formation The crude Barnidipine-d5 is purified using flash

column chromatography on silica gel. The purified free base is then dissolved in a minimal

amount of a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrogen

chloride in ethanol or ether to precipitate Barnidipine-d5 hydrochloride. The resulting salt is

filtered, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Synthesis Workflow Diagram
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Step 1: N-Alkylation

Step 2: Esterification

Step 3: Hantzsch Reaction Step 4: Purification & Salt Formation

 (S)-3-Hydroxypyrrolidine (S)-1-(benzyl-d5)-3-hydroxypyrrolidineK2CO3, Acetonitrile

Benzyl-d5 Bromide K2CO3, Acetonitrile

(S)-3-acetoacetoxy-1-(benzyl-d5)pyrrolidine

DCM, 0°C to RT

Diketene

Crude Barnidipine-d5

Isopropanol, Reflux

3-Nitrobenzaldehyde

Isopropanol, Reflux
Methyl 3-aminocrotonate Isopropanol, Reflux Purified Barnidipine-d5Column Chromatography Barnidipine-d5 HClHCl solution

Click to download full resolution via product page

Caption: Multi-step synthesis workflow for Barnidipine-d5 hydrochloride.

Characterization of Barnidipine-d5
Comprehensive characterization is essential to confirm the identity, purity, and isotopic

enrichment of the synthesized Barnidipine-d5. The primary techniques employed are Mass

Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance

Liquid Chromatography (HPLC).

Mass Spectrometry (MS)
MS analysis is critical for confirming the molecular weight and assessing the level of deuterium

incorporation. High-resolution mass spectrometry (HRMS) provides the exact mass, while
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tandem mass spectrometry (MS/MS) is used for structural confirmation and developing

quantitative methods.

Experimental Protocol: LC-MS/MS Analysis

System: A high-sensitivity triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+

or Thermo Scientific TSQ Altis) coupled with an HPLC system is used.

Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, ensuring high

selectivity and sensitivity.

Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to

extract the analyte from the biological matrix (e.g., human plasma).

Parameter Barnidipine
Barnidipine-d5 (Internal
Standard)

Precursor Ion (Q1) m/z 492.2 497.2

Product Ion (Q3) m/z 315.1 315.1

Expected [M+H]⁺ ~492.22 ~497.25

Molecular Formula C₂₇H₃₀N₃O₆⁺ C₂₇H₂₅D₅N₃O₆⁺

Note: The exact m/z values for MRM transitions may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the molecular structure and the specific location of the deuterium

labels.

Expected Spectral Features for Barnidipine-d5:

¹H-NMR: The most significant difference compared to the spectrum of unlabeled Barnidipine

will be the complete absence of signals in the aromatic region corresponding to the five

protons of the phenyl ring on the benzyl group (typically found around 7.2-7.4 ppm). All other
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signals corresponding to the dihydropyridine ring, methyl esters, and the pyrrolidine ring

should remain.

¹³C-NMR: The signals for the deuterated carbons (C-D) on the phenyl ring will appear as low-

intensity multiplets due to C-D coupling and will be shifted slightly upfield compared to the

corresponding C-H signals in the unlabeled compound.

¹H-NMR Signal
Barnidipine (Expected δ,
ppm)

Barnidipine-d5 (Expected
δ, ppm)

Phenyl-H (benzyl) ~7.2-7.4 (m, 5H) Absent

Dihydropyridine-NH ~9.1 (s, 1H) ~9.1 (s, 1H)

Nitrophenyl-H ~7.5-8.0 (m, 4H) ~7.5-8.0 (m, 4H)

Dihydropyridine-CH ~5.0 (s, 1H) ~5.0 (s, 1H)

O-CH₂ (benzyl) ~3.6 (s, 2H) ~3.6 (s, 2H)

O-CH₃ (ester) ~3.5 (s, 3H) ~3.5 (s, 3H)

CH₃ (dihydropyridine) ~2.3 (s, 6H) ~2.3 (s, 6H)

Note: The chemical shifts (δ)

are approximate and can vary

based on the solvent and

instrument.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized Barnidipine-d5. The chromatographic

conditions for Barnidipine-d5 are expected to be identical to those for unlabeled Barnidipine

due to the negligible effect of deuterium substitution on its polarity.

Experimental Protocol: HPLC Purity Analysis

Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 150 mm ×

4.6 mm, 5 µm) is commonly used.
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Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g.,

ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Typically 0.5-1.0 mL/min.

Detection: UV detection at a wavelength where the chromophores of the molecule absorb,

typically around 238 nm.

Purity Assessment: Purity is determined by the area percentage of the principal peak relative

to the total area of all peaks in the chromatogram.

Bioanalytical Application Workflow
Barnidipine-d5 is essential for accurately quantifying Barnidipine in complex biological

matrices like plasma, which is necessary for pharmacokinetic studies.
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Sample Preparation
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Click to download full resolution via product page

Caption: Workflow for quantitative bioanalysis using Barnidipine-d5 as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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